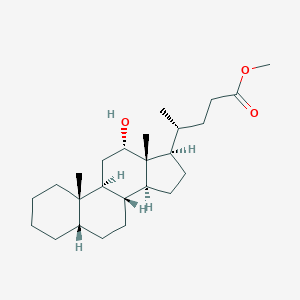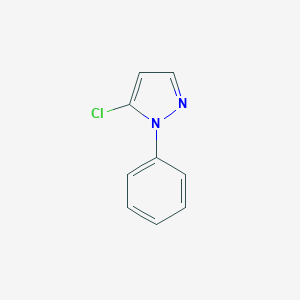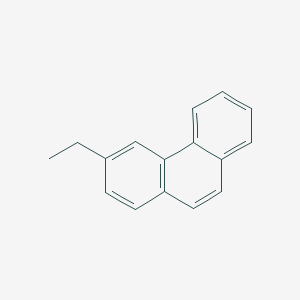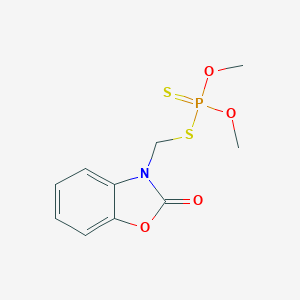
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate, also known as phoxim, is a widely used organophosphate insecticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phoxim is commonly used in agriculture to control pests and has also been used in public health programs to control disease-carrying insects.
作用机制
Phoxim acts by irreversibly inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This can cause overstimulation of the nervous system and ultimately lead to paralysis and death. The mechanism of action of O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate is similar to that of other organophosphate insecticides.
生化和生理效应
Phoxim exposure has been shown to cause a range of biochemical and physiological effects in both insects and mammals. In insects, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause paralysis, reduced feeding, and reduced reproductive success. In mammals, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause a range of symptoms including muscle weakness, respiratory distress, and seizures.
实验室实验的优点和局限性
Phoxim is a widely used insecticide and is readily available for use in laboratory experiments. Its potent inhibitory effects on acetylcholinesterase make it a useful tool for investigating the role of this enzyme in the nervous system. However, its toxicity and potential for environmental harm must be carefully considered when using O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate in laboratory experiments.
未来方向
There are many potential future directions for research on O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate and other organophosphate insecticides. Some possible areas of investigation include:
1. Developing new insecticides with improved selectivity and reduced environmental impact.
2. Investigating the mechanisms of insecticide resistance and developing strategies for managing resistant pests.
3. Studying the effects of chronic low-level exposure to organophosphates on human health.
4. Investigating the potential for organophosphate exposure to contribute to the development of neurological disorders such as Alzheimer's disease.
5. Developing new methods for monitoring and detecting organophosphate exposure in the environment.
合成方法
Phoxim is synthesized by reacting 2-chloro-1,3-benzoxazole with dimethyl phosphorodithioate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
科学研究应用
Phoxim has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to investigate the mechanisms of acetylcholinesterase inhibition and the development of insecticide resistance. Phoxim has also been used in studies on the effects of organophosphate exposure on human health and the environment.
属性
CAS 编号 |
1218-13-9 |
|---|---|
产品名称 |
O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate |
分子式 |
C10H12NO4PS2 |
分子量 |
305.3 g/mol |
IUPAC 名称 |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12NO4PS2/c1-13-16(17,14-2)18-7-11-8-5-3-4-6-9(8)15-10(11)12/h3-6H,7H2,1-2H3 |
InChI 键 |
BUYSMFTYOZPNHJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
规范 SMILES |
COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O |
其他 CAS 编号 |
1218-13-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




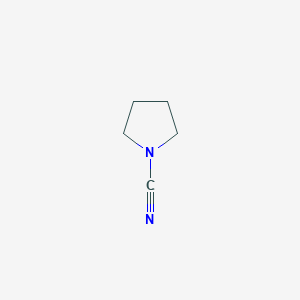
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
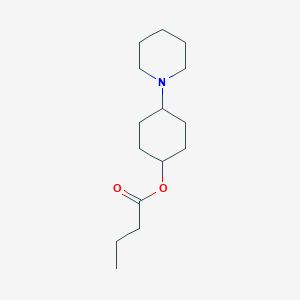

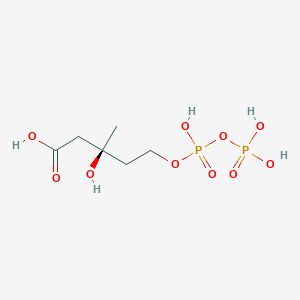

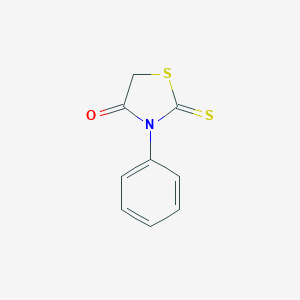
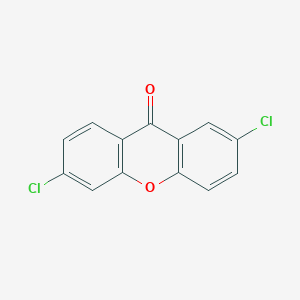
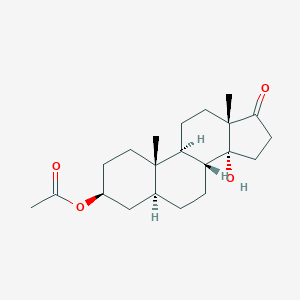
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
